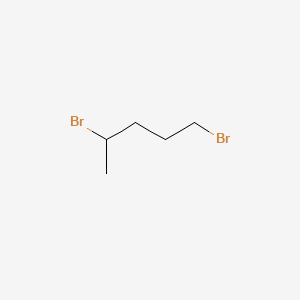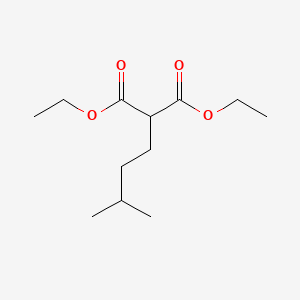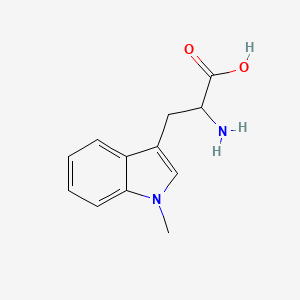
1-Methyl-DL-tryptophan
Übersicht
Beschreibung
1-Methyl-DL-tryptophan is a competitive inhibitor of indoleamine 2,3 dioxygenase-1 (IDO1). It has been used to study inflammation-induced depression in mice and syncytial virus-induced bronchiolitis . It is a chiral compound that can exist as both D- and L-enantiomers .
Synthesis Analysis
While specific synthesis methods for 1-Methyl-DL-tryptophan were not found in the search results, it’s worth noting that tryptophan derivatives have been prepared using the Pictet-Spengler reaction of tryptophan esters with aldehydes .Molecular Structure Analysis
The empirical formula for 1-Methyl-DL-tryptophan is C12H14N2O2 . The molecular weight is 218.25 . The SMILES string representation is Cn1cc(CC(N)C(O)=O)c2ccccc12 .Chemical Reactions Analysis
1-Methyl-DL-tryptophan is a competitive inhibitor of indoleamine 2,3 dioxygenase-1 (IDO1), which is involved in the catabolism of tryptophan .Physical And Chemical Properties Analysis
1-Methyl-DL-tryptophan is a solid substance . It has a melting point of 250 °C (dec.) .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 1-Methyl-DL-tryptophan, focusing on six unique applications:
Inhibition of Indoleamine 2,3 Dioxygenase-1 (IDO1)
1-Methyl-DL-tryptophan: is a competitive inhibitor of IDO1, an enzyme involved in the metabolism of tryptophan along the kynurenine pathway. IDO1 has a role in immune response regulation and is implicated in various diseases, including cancer, where it may help tumors escape immune surveillance. By inhibiting IDO1, 1-Methyl-DL-tryptophan can be used to study inflammation-induced depression and virus-induced bronchiolitis .
Synthesis of L-Tryptophan-Based Ligands
This compound serves as a key starting material for the synthesis of L-tryptophan-based ligands used in regioselective copper-catalyzed N2-arylation of 1,2,3-triazoles . These ligands can be crucial for creating complex organic molecules with potential pharmaceutical applications.
Total Synthesis of (−)-Ardeemin
(−)-Ardeemin is a natural product with potential pharmacological properties1-Methyl-DL-tryptophan is used as a starting material in its total synthesis, showcasing its role in the creation of complex bioactive molecules .
Drug Delivery Systems
Researchers have utilized 1-Methyl-DL-tryptophan in the synthesis of cyclic peptide-capped gold nanoparticles. These nanoparticles are explored as drug delivery systems, which could potentially enhance the efficacy and specificity of therapeutic agents .
Immunomodulatory Effects
In animal model studies, 1-Methyl-DL-tryptophan has been shown to increase plasma levels of kynurenic acid under inflammatory conditions, which mediates various immunomodulatory effects . This application is significant for understanding and manipulating immune responses.
Polymeric Micelles for Immunostimulation
A multifunctional immunostimulatory polymeric prodrug carrier was created to deliver 1-Methyl-DL-tryptophan and chemotherapeutic agents like doxorubicin. This carrier promotes the activation of T cells while decreasing the expression of regulatory T cells (Tregs), enhancing the immune response against tumors .
Wirkmechanismus
Target of Action
1-Methyl-DL-tryptophan (1-MT) is a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is a rate-limiting enzyme in the kynurenine pathway, which plays a crucial role in the regulation of the immune response . The D-isomer of 1-MT can inhibit the IDO-related enzyme IDO2 .
Mode of Action
1-MT binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group . The L-isomer (L-1MT) inhibits IDO weakly but also serves as an enzyme substrate .
Biochemical Pathways
1-MT drives tryptophan catabolism toward the kynurenic acid branch . It induces an increase in tryptophan and its metabolite, kynurenic acid (KYNA), in both mice and human blood . Concurrently, the intermediate metabolite kynurenine (KYN), as well as the KYN/TRP ratio, are reduced after 1-MT treatment .
Pharmacokinetics
1-MT is known for its low toxicity and great pharmacokinetic properties such as good intestinal absorption, low clearance, and low binding to plasmatic proteins . Oral and intravenous administration of 1-MT to rats revealed a long elimination half-life (t1/2β) of 23.5 hours (i.v.) and 46 hours (p.o.), with oral bioavailability of 109% .
Result of Action
1-MT treatment results in an increase of KYNA ex vivo and in vivo . This shift toward the kynurenic acid branch of the kynurenine pathway may be one potential mode of action by 1-MT . Due to the proven immunomodulatory properties of KYNA, this shift should be considered for further applications .
Action Environment
The effects of 1-MT on tryptophan metabolites were similar after the in vivo application of 1-MT to C57BL/6 mice .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-3-(1-methylindol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADWXFSZEAPBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314131 | |
| Record name | 1-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-DL-tryptophan | |
CAS RN |
26988-72-7, 21339-55-9 | |
| Record name | 1-Methyl-DL-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26988-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-DL-tryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ARBRIN,(L) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-DL-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-DL-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



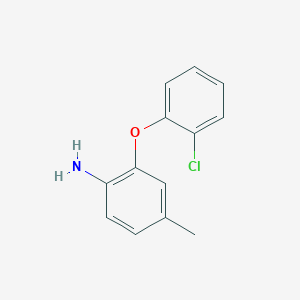
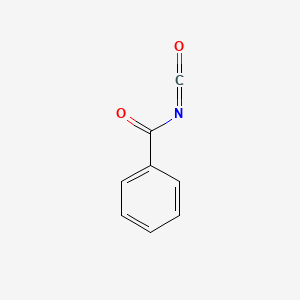







![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)

